3-Heptafluorobutyryl-(+)-camphor

Description

The exact mass of the compound 3-Heptafluorobutyryl-(+)-camphor is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-Heptafluorobutyryl-(+)-camphor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Heptafluorobutyryl-(+)-camphor including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

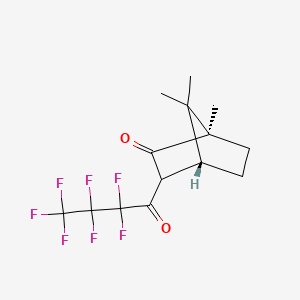

IUPAC Name |

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOESYEGLBLNR-XGLFCGLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880448 |

Source

|

| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51800-99-8 |

Source

|

| Record name | 3-Heptafluorobutyryl-(+)-camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51800-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 3-Heptafluorobutyryl-(+)-camphor (Hhfc) & Chiral Shift Reagents

This guide serves as a comprehensive technical resource for 3-Heptafluorobutyryl-(+)-camphor , a specialized chiral

Executive Summary

3-Heptafluorobutyryl-(+)-camphor (often abbreviated as Hhfc ) is a chiral derivatizing agent and ligand derived from (+)-camphor.[1] Its primary utility lies in coordination chemistry, where it functions as a bidentate ligand to form tris-chelate complexes with lanthanides, most notably Europium(III) .

The resulting complex, Eu(hfc)₃ , is a premier Chiral Shift Reagent (CSR) used in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It enables the direct determination of enantiomeric purity (enantiomeric excess, ee) by resolving the overlapping signals of enantiomers into distinct, quantifiable peaks without the need for chiral chromatography or permanent chemical derivatization.

Part 1: Chemical Architecture & Properties

Structural Identity

The molecule consists of a rigid camphor bicyclic framework substituted at the 3-position with a perfluorobutyryl group. This substitution creates a

| Property | Data |

| IUPAC Name | 3-(2,2,3,3,4,4,4-Heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

| Common Name | 3-Heptafluorobutyryl-(+)-camphor (Hhfc) |

| CAS Number | 51800-99-8 (for (+)-isomer) |

| Molecular Formula | C₁₄H₁₅F₇O₂ |

| Molecular Weight | 348.26 g/mol |

| Appearance | Orange-red liquid |

| Density | 1.218 g/mL (at 25 °C) |

| Boiling Point | 60–70 °C (at 0.2 mmHg) |

| Optical Rotation |

Synthesis Workflow

The synthesis involves the Claisen condensation of (+)-camphor with a perfluorinated ester or acid chloride. This process requires strictly anhydrous conditions to prevent the hydrolysis of the fluorinated acylating agent.

Protocol 1: Synthesis of Hhfc Ligand

-

Reagents: (+)-Camphor, Ethyl heptafluorobutyrate, Sodium Hydride (NaH), Dry Dimethoxyethane (DME) or Diethyl Ether.

-

Pre-requisites: All glassware must be flame-dried under Argon/Nitrogen.

Step-by-Step Methodology:

-

Enolate Formation: Suspend NaH (1.5 eq) in dry DME. Add (+)-camphor (1.0 eq) slowly at 0°C. Stir for 1 hour to generate the camphor enolate. Caution: H₂ gas evolution.

-

Acylation: Add Ethyl heptafluorobutyrate (1.1 eq) dropwise. The solution will darken (red/orange) as the

-diketone forms. -

Reflux: Heat to reflux for 2–4 hours to drive the equilibrium forward.

-

Quench & Acidification: Cool to RT. Pour onto ice/water. Carefully acidify with 10% HCl to pH ~2. The enol form is stabilized in the organic phase.

-

Extraction: Extract with diethyl ether (

). Wash combined organics with brine. Dry over MgSO₄. -

Purification: Remove solvent in vacuo. Purify the resulting orange oil via vacuum distillation (bp 60–70°C @ 0.2 mmHg) or silica flash chromatography (Hexane/EtOAc gradient).

Figure 1: Synthetic pathway for the production of the Hhfc ligand via Claisen condensation.

Part 2: The Core Application – Eu(hfc)₃ Shift Reagent[2]

While Hhfc is the ligand, the functional tool in drug development is its Europium complex: Eu(hfc)₃ .

Mechanism of Chiral Recognition

Eu(hfc)₃ functions as a Lewis Acid . It coordinates with Lewis basic sites (lone pairs on Oxygen or Nitrogen) on the target substrate (e.g., an alcohol, ketone, or amine).[2]

-

Paramagnetism: The Eu(III) ion (

) is paramagnetic. It induces a local magnetic field perturbation. -

Pseudocontact Shift: Protons closer to the Eu center experience a significant change in chemical shift (

). This spreads out the spectrum, resolving overlapping multiplets. -

Chiral Discrimination: Because the Eu atom is wrapped in optically pure (+)-camphor ligands, the entire complex is chiral.

-

When it binds to a racemic substrate (

and-

Adduct 1:

-

Adduct 2:

-

-

Diastereomers have different physical properties, including NMR chemical shifts (

). The difference between these shifts (

-

Figure 2: Mechanism of chiral resolution. The formation of diastereomeric adducts results in magnetically distinct environments for enantiomers.

Protocol: Determination of Enantiomeric Excess (ee)

This protocol describes the standard operating procedure for analyzing a chiral alcohol or amine using Eu(hfc)₃.

Materials:

-

Solvent: CDCl₃ or C₆D₆ (Must be 99.8% D and stored over molecular sieves. Water deactivates the reagent).

-

Reagent: Eu(hfc)₃ (Store in desiccator).

-

Sample: ~10–20 mg of the chiral analyte.

Workflow:

-

Reference Spectrum: Acquire a standard ¹H NMR of the pure analyte in CDCl₃. Identify a "monitor peak"—usually a singlet (e.g., methyl group) or a clear doublet near the coordination site.

-

Titration Step 1: Add 0.1 equivalents of Eu(hfc)₃ to the NMR tube. Shake well.

-

Acquisition: Run the NMR. Observe the downfield shift of the monitor peak.

-

Titration Loop: Continue adding Eu(hfc)₃ in 0.1 eq increments (up to ~0.5–0.7 eq) until the monitor peak splits into two distinct baselines-resolved signals.

-

Note: Broadening will occur at high concentrations. Find the "sweet spot" between maximum splitting (

) and minimum line broadening.

-

-

Calculation: Integrate the two split peaks (

and

Part 3: Comparative Analysis

Why choose Eu(hfc)₃ over other options?

| Feature | Eu(hfc)₃ | Eu(tfc)₃ / Eu(facam)₃ | Eu(fod)₃ |

| Ligand Fluorination | Heptafluorobutyryl ( | Trifluoromethyl ( | Heptafluoro-dimethyloctanedione |

| Chirality | Chiral | Chiral | Achiral |

| Solubility | High (Lipophilic) | Moderate | High |

| Shift Power ( | Very High (Strong Lewis Acid) | High | Moderate |

| Resolution ( | Superior (Larger steric bulk aids differentiation) | Good | N/A (Cannot separate enantiomers) |

| Primary Use | Enantiomeric purity determination | Enantiomeric purity | General signal spreading |

Scientific Insight: The heptafluoropropyl group in Eu(hfc)₃ is bulkier than the trifluoromethyl group in Eu(tfc)₃. This increased steric bulk often leads to greater conformational rigidity in the diastereomeric adducts, resulting in larger

Part 4: Safety & Handling (MSDS Highlights)

-

Hygroscopic Nature: Both the ligand and the Eu-complex are sensitive to moisture. Water competes for the coordination sites on Europium, effectively "killing" the shift capability. Always handle in a dry box or use fresh ampules.

-

Hazards:

-

Skin/Eye Irritant: The fluorinated ligand can cause irritation.

-

Inhalation: Avoid breathing dust/vapors.

-

-

Storage: Store at +4°C to +8°C under inert gas (Argon).

References

-

ChemicalBook. (2025). 3-Heptafluorobutyryl-(+)-camphor Properties and CAS 51800-99-8.[3][4][5]Link

-

Sigma-Aldrich. (2025). 3-(Perfluorobutyryl)-(+)-camphor Product Specification.Link

-

Grokipedia. (2025). Eu(hfc)3: Mechanism and Application in NMR.[2][6]Link

-

MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.[7]Link

-

Santa Cruz Biotechnology. (2025). 3-(Perfluorobutyryl)-(+)-camphor Data Sheet.[3]Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(Perfluorobutyryl)-(+)-camphor | CAS 51800-99-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Eu(hfc)3 - Wikipedia [en.wikipedia.org]

- 7. web.mit.edu [web.mit.edu]

Stereochemical Resolution via 3-Heptafluorobutyryl-(+)-camphor: Mechanistic Insights and Application Protocols

Executive Summary

In the landscape of stereochemical analysis, 3-Heptafluorobutyryl-(+)-camphor (HFC) stands as a cornerstone chiral ligand. While modern chromatography (chiral HPLC/GC) has become the standard for high-throughput enantiomeric separation, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral lanthanide shift reagents (CLSRs) derived from HFC remains an indispensable, orthogonal technique for absolute structural elucidation and enantiomeric excess (ee) determination. As an application scientist, I rely on HFC-derived complexes—specifically

This whitepaper dissects the physicochemical causality behind HFC's design, explores the quantum mechanical principles of lanthanide-induced shifts, and provides a field-proven, self-validating protocol for stereochemical analysis.

Structural Causality and Physicochemical Profiling

The efficacy of 3-Heptafluorobutyryl-(+)-camphor as a chiral resolving agent is not accidental; it is the result of highly intentional molecular architecture. The molecule exists primarily as a

-

The Camphor Scaffold (The Chiral Environment): The rigid, bicyclic bornane skeleton provides a sterically demanding and highly asymmetric pocket. If the ligand were conformationally flexible, the spatial differences between the resulting diastereomeric complexes would average out on the NMR timescale, destroying signal resolution.

-

The Heptafluorobutyryl Moiety (The Electronic Amplifier): The perfluorinated chain serves three critical functions. First, its extreme electron-withdrawing nature drastically increases the Lewis acidity of the coordinated lanthanide ion, ensuring robust complexation with weak Lewis bases (such as ethers, esters, and ketones)[1]. Second, it enhances the lipophilicity of the metal complex, ensuring complete solubility in non-polar NMR solvents like

and

Table 1: Physicochemical Properties of 3-Heptafluorobutyryl-(+)-camphor

| Property | Value / Description |

| CAS Number | 51800-99-8[2] |

| Molecular Formula | |

| Molecular Weight | 348.26 g/mol [2] |

| Boiling Point | 60-70 °C at 0.2 mm Hg[2] |

| Density | 1.218 g/mL at 25 °C[2] |

| Refractive Index ( | 1.421[2] |

| Optical Activity ( | +125° (c = 2.6 in chloroform)[2] |

Mechanistic Principles of Lanthanide-Induced Chiral Shifts

When HFC is complexed with a lanthanide metal, it forms a chiral shift reagent such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as

These reagents function by forming transient, reversible adducts with chiral Lewis bases. Because this complexation occurs in the fast exchange regime on the NMR timescale, the observed chemical shift is a population-weighted average of the free and bound states[1].

The induced shift (

Because the

Mechanistic pathway of chiral discrimination via lanthanide-induced pseudocontact shifts.

Comparative Analysis of Chiral Shift Reagents

The choice of the central lanthanide metal dictates the direction of the induced shift due to differences in their magnetic susceptibility tensors. As an application scientist, selecting the correct metal is the first critical decision in method development.

Table 2: Comparison of HFC-Derived Lanthanide Shift Reagents

| Reagent | Shift Direction | Primary Application & Causality |

| Downfield (Higher ppm) | The gold standard. Causes minimal line broadening, preserving the sharp resolution required for accurate integration of split peaks[5]. | |

| Upfield (Lower ppm) | Utilized when the downfield region of the substrate's NMR spectrum is already congested with aromatic or electronegative functional group signals[4]. | |

| Downfield (Higher ppm) | Induces larger shifts than Europium but often at the cost of increased signal broadening. Used for highly overlapping signals. |

Self-Validating Experimental Protocol: NMR Enantiomeric Excess (ee) Determination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . We employ an incremental titration strategy rather than a single-point addition to ensure the induced shift does not push target peaks into overlapping background noise.

Step-by-Step Methodology

Step 1: Baseline Spectral Acquisition (The Control)

-

Action: Dissolve 10–20 mg of the chiral substrate in 0.5 mL of anhydrous

(stored over molecular sieves). Acquire a standard -

Causality: Establishing the unshifted chemical shifts is critical to track the trajectory of the target protons during titration and to ensure no achiral impurities overlap with the region of interest.

Step 2: Incremental Titration of

-

Action: Prepare a stock solution of

in anhydrous -

Causality: Lanthanide shift reagents are highly hygroscopic. Using a stock solution minimizes atmospheric moisture exposure. Water acts as a competing Lewis base, displacing the substrate and quenching the induced shift.

Step 3: Equilibration and Fast Exchange Verification

-

Action: Invert the NMR tube gently and allow 2–3 minutes for equilibration before acquiring each intermediate spectrum.

-

Self-Validation Check: Plot the induced shift (

) of a well-resolved proton against the molar ratio of

Step 4: Acquisition and Integration

-

Action: Acquire the final spectrum with a sufficient number of transients (e.g., 64–128 scans) to ensure a high signal-to-noise ratio. Integrate the split signals corresponding to the

and -

Causality: Accurate ee calculation requires baseline resolution (

). If peaks remain overlapping, transition to

Self-validating experimental workflow for NMR-based enantiomeric excess determination.

Advanced Applications in Drug Development

In pharmaceutical development, the antipodes of chiral drugs are strictly regulated as impurities. HFC-derived shift reagents are frequently utilized for the quality control of single-enantiomer therapeutics. For example, in the enantiomeric purity determination of Acetyl-L-carnitine, researchers successfully utilized

References

-

Eu(hfc)3 - Wikipedia Source: Wikipedia URL:[Link]

-

Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3 Source: MIT OpenCourseWare URL:[Link]

-

Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents Source: PubMed (NIH) URL:[Link]

Sources

- 1. Eu(hfc)3 - Wikipedia [en.wikipedia.org]

- 2. 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8 [chemicalbook.com]

- 3. Europium tris 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate 98 34788-82-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Heptafluorobutyryl-(+)-camphor: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the synthesis of 3-heptafluorobutyryl-(+)-camphor (commonly abbreviated as hfbc ) not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic system. This heavily fluorinated

This whitepaper details the mechanistic causality, stoichiometric logic, and self-validating experimental protocols required to synthesize high-purity 3-heptafluorobutyryl-(+)-camphor via a crossed Claisen condensation[2].

Mechanistic Causality: The Crossed Claisen Condensation

The synthesis of hfbc is achieved through the acylation of (+)-camphor with ethyl heptafluorobutyrate. While seemingly straightforward, the reaction design must account for the specific pKₐ dynamics of the system.

The Stoichiometric Imperative of the Base

In a standard Claisen condensation, an enolizable ketone reacts with an ester. However, the resulting

Causality: To drive the reaction to completion, a minimum of 2.0 equivalents of a strong, irreversible base (such as Sodium Hydride, NaH, or Sodium Amide, NaNH₂) must be used. Alkoxide bases (like NaOEt) are insufficient here; the evolution of hydrogen (H₂) or ammonia (NH₃) gas provides the necessary entropic driving force to ensure quantitative enolate formation prior to acylation[2].

Fig 1: Logical pathway of the crossed Claisen condensation mechanism.

Materials and Stoichiometric Data

To ensure reproducibility, all reagents must be strictly anhydrous. The presence of water will rapidly quench the enolate and hydrolyze the ethyl heptafluorobutyrate, leading to catastrophic yield loss.

| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling |

| (+)-Camphor | 152.23 | 1.00 | Substrate | Sublimes easily; keep sealed. |

| Ethyl heptafluorobutyrate | 242.11 | 1.10 | Acylating Agent | Volatile, handle in fume hood. |

| Sodium Hydride (60% in oil) | 24.00 | 2.20 | Base | Pyrophoric; wash with dry hexane. |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent | Must be distilled over Na/Benzophenone. |

| Hydrochloric Acid (conc.) | 36.46 | Excess | Quenching Agent | Corrosive; use cautiously during workup. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each phase, specific physical observations confirm that the reaction is proceeding correctly.

Phase 1: Enolate Generation

-

Preparation: Under an inert argon atmosphere, add 2.20 eq of NaH (60% dispersion in mineral oil) to an oven-dried, 3-neck round-bottom flask. Wash the NaH twice with anhydrous hexane to remove the mineral oil, decanting the hexane via syringe.

-

Suspension: Suspend the purified NaH in anhydrous THF (approx. 0.5 M relative to camphor).

-

Addition: Dissolve 1.00 eq of (+)-camphor in a minimal amount of dry THF. Add this solution dropwise to the NaH suspension at 0 °C.

-

Validation Check: Allow the mixture to warm to room temperature, then heat to a gentle reflux for 2 hours. Self-Validation: The cessation of H₂ gas evolution (monitored via a bubbler) and the formation of a clear/slightly yellow solution indicates complete enolate generation.

Phase 2: Acylation

-

Cooling: Cool the enolate solution to room temperature.

-

Ester Addition: Dissolve 1.10 eq of ethyl heptafluorobutyrate in anhydrous THF (equal volume to the ester). Add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized thermal spikes that could drive O-acylation (kinetic product) over the desired C-acylation (thermodynamic product)[2].

-

Condensation: Stir for 20 minutes at room temperature, then heat the mixture at reflux for 14–18 hours[2].

Phase 3: Quenching and Workup

-

Neutralization: Cool the reaction to 0 °C. Carefully add concentrated HCl dropwise until the pH of the aqueous phase reaches 2–3. Causality: The highly acidic environment is required to protonate the fluorinated

-diketonate salt back into its neutral, organic-soluble enol/diketo form. -

Extraction: Dilute the mixture with a large volume of water (e.g., 500 mL) and extract three times with diethyl ether (Et₂O).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Phase 4: Purification

-

Distillation: Purify the crude dark-yellow oil via fractional vacuum distillation.

-

Collection: Collect the fraction boiling at 60–70 °C at 0.2 mm Hg [3]. The product will isolate as a pale yellow liquid that may slowly crystallize upon refrigeration.

Fig 2: Step-by-step experimental workflow for synthesizing the hfbc ligand.

Analytical Characterization & Validation

To confirm the structural integrity of 3-heptafluorobutyryl-(+)-camphor, the following analytical parameters should be verified against standard literature values[3][4].

| Analytical Method | Expected Observation / Value | Causality / Significance |

| Boiling Point | 60–70 °C at 0.2 mm Hg | Confirms removal of unreacted camphor (sublimes/boils lower). |

| Density & Refractive Index | d = 1.218 g/mL; n²⁰/D = 1.421 | Validates bulk purity of the distilled liquid. |

| ¹H NMR (CDCl₃) | Broad singlet at ~12-14 ppm | Indicates the highly deshielded enolic proton. The molecule exists predominantly in the enol form due to strong intramolecular hydrogen bonding. |

| ¹⁹F NMR (CDCl₃) | Three distinct multiplets | Confirms the intact CF₃-CF₂-CF₂- chain. |

| IR Spectroscopy | Broad band at 1600-1650 cm⁻¹ | Characteristic of the conjugated hydrogen-bonded enol system (C=O |

Troubleshooting & Optimization Insights

-

Low Yield / High Camphor Recovery: This is almost exclusively caused by incomplete enolization. Ensure the NaH is fresh and thoroughly washed of mineral oil. If using NaNH₂, ensure the reaction is heated sufficiently to drive off NH₃ gas, which forces the equilibrium toward the enolate[2].

-

Formation of O-Acylated Byproducts: While C-acylation is thermodynamically favored, O-acylation can occur kinetically. If O-acylation is detected (via NMR), extending the reflux time (up to 24 hours) allows the system to equilibrate and rearrange to the more stable C-acylated

-diketone. -

Emulsions During Extraction: The fluorinated tail can act as a mild surfactant. If an emulsion forms during the Et₂O/H₂O extraction, filter the biphasic mixture through a pad of Celite or add a small amount of saturated brine to break the micellar tension.

References

- Camphor as Chiral Motif in Ligand Design uni-heidelberg.de

- 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8 chemicalbook.com

- Aldrichimica Acta - Sigma-Aldrich sigmaaldrich.com

- 'H NMR Spectral Simplification with Achiral and Chiral Lanthanide Shift Reagents optica.org

- Nuclear Magnetic Resonance Spectroscopy thieme-connect.de

Sources

Physical Properties of 3-Heptafluorobutyryl-(+)-camphor: A Technical Guide

Topic: Physical Properties & Applications of 3-Heptafluorobutyryl-(+)-camphor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Introduction: The Chiral Selector

3-Heptafluorobutyryl-(+)-camphor (often abbreviated as HFBC or the ligand form hfc ) is a specialized fluorinated

In the pharmaceutical and organic chemistry sectors, HFBC is the structural backbone of the renowned "shift reagents" (e.g., Eu(hfc)

Chemical Identity & Structural Dynamics[1][2]

HFBC is not a static molecule; it exists in a dynamic equilibrium.[2] Structurally, it attaches a perfluorobutyryl group at the C3 position of the camphor bicycle. This creates a 1,3-dicarbonyl system capable of keto-enol tautomerism, a property essential for its ability to chelate metal ions.[1]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

| Common Name | 3-Heptafluorobutyryl-(+)-camphor |

| CAS Number | 51800-99-8 (for the (+)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 348.26 g/mol |

| SMILES | CC1(C)C2CC[C@]1(C)C(=O)C2C(=O)C(F)(F)C(F)(F)C(F)(F)F |

Keto-Enol Tautomerism (Mechanism)

The utility of HFBC lies in its ability to lose a proton and coordinate to metals as an enolate.[2] In solution, the enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the camphor ketone oxygen.

Figure 1: The keto-enol equilibrium is the activation step for HFBC.[1][2] Only the enol form acts as a bidentate ligand for lanthanide coordination.

Physical & Thermochemical Properties[2][4][5]

Unlike its parent compound camphor (a white solid), the introduction of the perfluorinated chain renders HFBC an oil/liquid at room temperature due to the disruption of crystal lattice forces and the high electronegativity of the fluorine atoms.

Key Physical Data

| Property | Value | Conditions / Notes |

| Physical State | Orange-Red Liquid | Pure form; color intensifies with impurities.[1][2] |

| Boiling Point | 60 – 70 °C | @ 0.2 mmHg (Vacuum distillation required) |

| Density | 1.218 g/mL | @ 25 °C |

| Refractive Index | Indicative of fluorinated nature.[2][3] | |

| Optical Rotation | ||

| Solubility | High | Soluble in CHCl |

| pKa | ~6–7 (Estimated) | Acidic |

Technical Insight: The high density (1.218 g/mL) relative to camphor (~0.99 g/mL) is directly attributable to the heavy fluorine atoms.[2] The low boiling point under vacuum necessitates careful handling during purification to avoid loss of product.

Synthesis & Experimental Protocol

The synthesis involves the C-acylation of the kinetic enolate of camphor. Because camphor is a ketone, it must first be deprotonated by a strong base to form an enolate, which then attacks the perfluorinated acylating agent.[1]

Synthesis Workflow

Figure 2: Synthetic pathway for HFBC. The reaction requires anhydrous conditions to prevent hydrolysis of the fluorinated ester.

Detailed Protocol

Safety Note: Perform all steps in a fume hood. Perfluorinated esters and HFBC are irritants.

-

Activation: Suspend Sodium Hydride (NaH, 2 eq) in anhydrous Dimethoxyethane (DME) or Diglyme under Nitrogen.

-

Deprotonation: Add (+)-Camphor (1 eq) dissolved in DME dropwise. Reflux for 2 hours to ensure complete formation of the sodiocamphor enolate.

-

Acylation: Cool the mixture slightly and add Ethyl Heptafluorobutyrate (1.1 eq) dropwise. The solution will turn from pale yellow to deep reddish-brown.[1][2][4]

-

Completion: Reflux for an additional 2 hours.

-

Work-up: Pour onto ice/water containing HCl (to pH ~2). The product separates as a reddish oil.

-

Purification: Extract with diethyl ether, dry over MgSO

, and concentrate. Crucial Step: Purify via vacuum distillation (60–70 °C at 0.2 mmHg) to remove unreacted camphor and byproducts.[2]

Functional Applications

Chiral NMR Shift Reagents

HFBC is the ligand precursor for Eu(hfc)

-

Mechanism: The paramagnetic Europium center binds to the Lewis basic sites (lone pairs) of a target analyte (e.g., an alcohol or amine).[2]

-

Chiral Discrimination: Because the Eu(hfc)

complex is chiral, it forms diastereomeric complexes with the enantiomers of the analyte. These diastereomers have different magnetic environments, causing the NMR signals of the enantiomers to "shift" apart (split). -

Why Fluorine? The heptafluoropropyl group increases the Lewis acidity of the metal center (enhancing binding) and improves the solubility of the complex in non-polar NMR solvents like CDCl

.

Chiral Gas Chromatography (GC)

Metal complexes of HFBC (specifically Nickel(II) and Europium(III) derivates) are used as Chiral Stationary Phases .[2]

-

Interaction: The metal center acts as a Lewis acid site that interacts with nucleophilic functional groups of the analyte passing through the column.

-

Selectivity: The rigid, chiral camphor framework provides the steric environment necessary to discriminate between enantiomers based on their "fit" into the coordination sphere.

Spectroscopic Profile

To validate the identity of synthesized HFBC, compare against these standard markers:

-

1H NMR (CDCl

):-

2.93 (m, 1H, Bridgehead H)[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

1.62 (t, J=19.6 Hz, 2H)[2][4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

0.86 – 1.20 (Three singlets, Methyl groups)[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Note: The enol proton is often very broad and downfield (>12 ppm) or invisible depending on exchange rates.[2]

-

-

Mass Spectrometry (ESI):

References

-

Sigma-Aldrich. 3-(Perfluorobutyryl)-(+)-camphor Product Specification & Safety Data Sheet. Retrieved from [1][2]

-

NIST Chemistry WebBook. 3-Heptafluorobutyryl-δ-camphor Thermochemical Data. National Institute of Standards and Technology. Retrieved from [2]

-

GuideChem. Synthesis and Properties of 3-Heptafluorobutyryl-(+)-Camphor. Retrieved from [2]

-

Chem-Impex. Technical Data Sheet: 3-(Perfluorobutyryl)-(+)-camphor. Retrieved from [1][2]

Sources

3-Heptafluorobutyryl-(+)-camphor: A Technical Guide to Chiral Lanthanide Ligands in NMR Spectroscopy and Photonics

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when resolving complex enantiomeric mixtures where traditional chiral chromatography falls short. In these scenarios, 3-Heptafluorobutyryl-(+)-camphor (often abbreviated as HFCAM) serves as a premier chiral β-diketone ligand[1]. When coordinated with lanthanide metal ions (such as Europium, Praseodymium, or Ytterbium), it forms Chiral Lanthanide Shift Reagents (CLSRs) that induce massive pseudocontact shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the precise determination of enantiomeric excess (ee)[2][3].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Heptafluorobutyryl-(+)-camphor (D-camphor derivative) |

| CAS Number | 51800-99-8[4] (Note: The (-)-camphor enantiomer is CAS 115224-00-5[5]) |

| Molecular Formula | C14H15F7O2[4] |

| Molecular Weight | 348.26 g/mol [4] |

| Boiling Point | 60-70 °C at 0.2 mm Hg[4] |

| Density | 1.218 g/mL at 25 °C[4] |

| Refractive Index | 1.421[4] |

| Appearance | Orange-red to pale yellow liquid[1] |

Mechanistic Causality: The "Why" Behind the Reagent

Why choose a heptafluorobutyryl camphorate over simpler ligands like acetylacetonate? The causality lies in two highly engineered structural features:

-

The Fluorinated Tail : The strongly electron-withdrawing heptafluoropropyl group drastically increases the Lewis acidity of the central lanthanide ion. This thermodynamic pull ensures that hard Lewis bases (amines, alcohols, epoxides, and sulfoxides) bind tightly to the metal center in a state of fast exchange[2][6].

-

The Rigid Camphor Skeleton : The bicyclic structure of (+)-camphor provides a sterically demanding, well-defined chiral pocket. When a racemic substrate binds to the metal, it forms two transient diastereomeric complexes. Because these complexes possess distinct geometries, the magnetic environment of the substrate's protons differs slightly, resulting in resolved NMR signals (ΔΔδ)[3][7].

Figure 1: Transient diastereomeric adduct formation resolving NMR signals.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility in the lab, the following workflows detail both the synthesis of the ligand and its application in NMR.

Protocol A: Synthesis of 3-Heptafluorobutyryl-(+)-camphor

The synthesis relies on a Claisen condensation between (+)-camphor and ethyl heptafluorobutyrate[1].

Step-by-Step Methodology:

-

Deprotonation : In a flame-dried three-necked flask under N2 protection, suspend NaH (approx. 2.0 eq) in anhydrous diethylene glycol diethyl ether. Slowly add (+)-camphor (1.0 eq) dissolved in the same solvent. Stir and reflux until H2 evolution ceases[1].

-

Acylation : Slowly add ethyl heptafluorobutyrate (1.1 eq). Reflux the mixture for 2 hours. The solution will transition from pale yellow to a deep reddish-brown[1].

-

Quenching : Cool the mixture to room temperature and pour it into a beaker of ice water. Carefully neutralize with 10% HCl until the pH reaches ~2, ensuring the protonation of the enolate[1].

-

Extraction : Extract the aqueous layer with diethyl ether (3x 20 mL). Wash the combined organic layers with 5% NaHCO3 (to remove unreacted acids), saturated brine, and deionized water[1].

-

Purification : Dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel column chromatography (eluent: petroleum ether/ethyl acetate 20:1). The expected yield is ~30-32% of an orange-red liquid[1].

Figure 2: Claisen condensation workflow for 3-Heptafluorobutyryl-(+)-camphor.

Protocol B: Determination of Enantiomeric Excess (ee) via 1H-NMR

For this protocol, we utilize Eu(hfc)3 (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])[2].

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 10-20 mg of the chiral substrate (e.g., an alcohol or amine) in 0.5 mL of anhydrous, acid-free CDCl3 or C6D6[3][6].

-

Baseline Scan : Acquire a standard 1H-NMR spectrum to identify the protons closest to the Lewis base coordination site.

-

Titration : Add the Eu(hfc)3 shift reagent in 0.1 molar equivalent increments. Scientist's Insight: Always titrate. Adding 1.0 eq immediately can cause severe line broadening due to the paramagnetic relaxation enhancement of Europium.

-

Acquisition & Integration : Monitor the splitting of the target proton signals. Once baseline resolution is achieved between the (R) and (S) signals, integrate the peaks to calculate the ee.

-

Validation : Validate the peak assignments by spiking the NMR tube with a known standard of the pure (R)- or (S)-enantiomer. The corresponding peak should increase in relative intensity, confirming the assignment.

Advanced Applications

Diamagnetic Shift Reagents

While paramagnetic lanthanides (Eu, Pr, Yb) induce massive shifts, they also cause line broadening due to rapid relaxation. To circumvent this, diamagnetic lanthanides like Lanthanum (La) and Lutetium (Lu) complexed with 3-heptafluorobutyryl-(+)-camphor are employed. These reagents rely purely on the magnetic anisotropy of the ligand rather than paramagnetism, preserving the sharp coupling patterns (J-couplings) of the substrate[6].

Luminescent Chiral Probes

Beyond NMR, HFCAM is a critical building block for Circularly Polarized Luminescence (CPL) materials. When coordinated to Europium or Terbium, the chiral environment of the (+)-camphor ligand forces the lanthanide's f-f emission transitions to become circularly polarized. These complexes are highly sought after as molecular probes for chiral biological substrates and in the development of 3D displays and photonic sensors[8][9].

Quantitative Data Summaries

Table 2: Comparison of HFCAM-Lanthanide Shift Reagents

| Reagent Complex | Central Metal | Predominant Shift Direction | Primary Use Case | Line Broadening Effect |

| Eu(hfc)3 | Europium (III) | Downfield (Higher ppm)[7] | General ee determination (alcohols, ketones)[2] | Moderate |

| Pr(hfc)3 | Praseodymium (III) | Upfield (Lower ppm)[3][7] | Resolving crowded downfield spectra[3] | Moderate to High |

| Yb(hfc)3 | Ytterbium (III) | Downfield | Substrates requiring larger shift magnitudes[7] | High |

| Lu(hfc)3 | Lutetium (III) | Anisotropic (Variable) | Preserving J-coupling (Diamagnetic)[6] | None (Sharp lines) |

References

1.[4] ChemicalBook. "3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8". 4 2.[5] ChemicalBook. "3-(HEPTAFLUOROBUTYRYL)-I-CAMPHOR | 115224-00-5".5 3.[1] Guidechem. "What is 3-Heptafluorobutyryl-(+)-Camphor and how is it prepared?". 1 4.[2] Sigma-Aldrich. "Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]".2 5.[3] BenchChem. "Application of Praseodymium Shift Reagents in Stereochemistry Determination". 3 6.[8] NIH PMC. "Luminescent chiral lanthanide(III) complexes as potential molecular probes". 8 7.[6] NIH PubMed. "Diamagnetic lanthanide tris beta-diketonates as organic-soluble chiral NMR shift reagents". 6 8.[7] Ovid. "Enantiomeric purity determination of acetyl-l-carnitine by NMR with chiral lanthanide shift reagents". 7 9.[9] MDPI. "Chiral or Luminescent Lanthanide Single-Molecule Magnets Involving Bridging Redox Active Triad Ligand". 9

Sources

- 1. guidechem.com [guidechem.com]

- 2. Europium(III) tris 3-(heptafluoropropylhydroxymethylene)-d-camphorate puriss. p.a., for NMR spectroscopy 34788-82-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8 [chemicalbook.com]

- 5. 3-(HEPTAFLUOROBUTYRYL)-I-CAMPHOR | 115224-00-5 [chemicalbook.com]

- 6. Diamagnetic lanthanide tris beta-diketonates as organic-soluble chiral NMR shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Luminescent chiral lanthanide(III) complexes as potential molecular probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Safety Guide: 3-Heptafluorobutyryl-(+)-camphor

CAS: 51800-99-8 | Formula: C₁₄H₁₅F₇O₂ | Role: Chiral Ligand & NMR Shift Reagent Precursor[1]

Part 1: Executive Summary

3-Heptafluorobutyryl-(+)-camphor (HFBC) is a specialized fluorinated

This guide moves beyond standard SDS data, providing a researcher-centric workflow for the safe manipulation, storage, and disposal of HFBC. The core safety philosophy relies on containment of vapors (to prevent respiratory irritation) and exclusion of moisture (to maintain keto-enol isomeric purity).[1]

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical state is critical for exposure control. Unlike its metal-complex derivatives which are solid powders, the free ligand is often a liquid or low-melting solid at room temperature.[1]

| Property | Value | Operational Implication |

| Physical State | Liquid / Low-melting solid | May require warming to aliquot; handle as a liquid hazard.[1] |

| Boiling Point | 60–70 °C (at 0.2 mmHg) | High volatility under vacuum; use cold traps to prevent pump oil contamination. |

| Flash Point | 93 °C (Closed Cup) | Combustible. Keep away from heat sources and static discharge. |

| Density | 1.218 g/mL | Heavier than water; sinks in aqueous spills. |

| Solubility | Chloroform, Methanol, Benzene | Insoluble in water; requires organic solvent for cleanup.[1] |

| Chirality | (+)-Enantiomer | Optical rotation |

Part 3: Hazard Identification & Toxicology

GHS Classification: Warning

Toxicological Insight:

The heptafluorobutyryl group adds significant lipophilicity to the molecule, potentially increasing skin absorption rates compared to non-fluorinated camphor derivatives. While acute toxicity data is limited, fluorinated

Decomposition Hazards: Thermal decomposition (e.g., in a fire) releases Hydrogen Fluoride (HF) and fluorinated carbon oxides.[1] This presents a critical respiratory hazard significantly greater than standard organic fires.

Part 4: Safe Handling & Storage Protocols

4.1 Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Vacuum Protection: When removing solvents or distilling HFBC, use a liquid nitrogen or dry ice/acetone trap. Fluorinated vapors can degrade vacuum pump seals and oil.

4.2 Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for splash protection. For immersion or prolonged handling, use Laminate Film (Silver Shield) gloves to prevent permeation of the fluorinated moiety.

-

Eye Protection: Chemical splash goggles. Face shield recommended if handling >50 mL.

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture potential acidic decomposition byproducts.[1]

4.3 Storage Strategy

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The

-diketone functionality exists in equilibrium; moisture can shift this equilibrium or lead to slow hydrolysis, affecting NMR purity.[1] -

Segregation: Store away from strong oxidizing agents and strong bases.

Part 5: Experimental Workflow Visualization

Figure 1: Safe Handling Lifecycle This workflow emphasizes the exclusion of moisture and containment of vapors.

Caption: Operational workflow ensuring integrity of the hygroscopic fluorinated ligand.

Part 6: Emergency Response Procedures

6.1 Spill Cleanup (Liquid)

-

Evacuate: Clear the immediate area.

-

Ventilate: Ensure fume hood sash is at the emergency position or open lab windows if safe.

-

PPE: Don double nitrile gloves and goggles.

-

Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels as they increase flammability surface area.

-

Clean: Wipe surface with acetone, followed by a soap/water wash.

-

Disposal: Collect absorbent in a container labeled "Fluorinated Organic Waste."

6.2 Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1]

-

Specific Hazard: Firefighters must wear SCBA.[6] The thermal decomposition produces HF gas , which is corrosive and toxic.

-

Contraindication: Do not use a solid water stream, as it may scatter the liquid.

Figure 2: Emergency Decision Logic

Caption: Decision tree prioritizing respiratory protection against HF gas during thermal events.

Part 7: Disposal & Regulatory Compliance[1][2][6]

-

Waste Classification: Halogenated Organic Solvent Waste.

-

Prohibition: Never mix with non-halogenated waste streams (e.g., acetone/ethanol waste cans) if your facility separates them. The high fluorine content requires specific incineration temperatures to prevent dioxin/furan formation.

-

Neutralization: Not typically required unless hydrolysis has occurred; if the waste is acidic (pH < 4), neutralize with dilute sodium bicarbonate before adding to the solvent waste container.

References

-

Sigma-Aldrich. (n.d.). 3-(Perfluorobutyryl)-(+)-camphor Safety Data Sheet. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). (n.d.). 3-Heptafluorobutyryl-d-camphor. NIST Chemistry WebBook, SRD 69. Retrieved from [1]

-

ChemicalBook. (2026). 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR Properties and Safety. Retrieved from [1]

-

PubChem. (n.d.). Compound Summary: 3-(Heptafluorobutyryl)camphor.[1][7][8] National Library of Medicine. Retrieved from [1]

Sources

- 1. 3-Heptafluorobutyryl-δ-camphor [webbook.nist.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ivoclar.com [ivoclar.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-HEPTAFLUOROBUTYRYL-(+)-CAMPHOR | 51800-99-8 [chemicalbook.com]

Application Note: Chiral Derivatization of Alcohols with 3-Heptafluorobutyryl-(+)-camphor for Enantiomeric Separation by Gas Chromatography

Abstract

The accurate determination of the enantiomeric composition of chiral alcohols is a critical aspect of pharmaceutical development, fragrance analysis, and stereoselective synthesis. This application note provides a comprehensive guide to the chiral derivatization of alcohols using 3-heptafluorobutyryl-(+)-camphor as a chiral derivatizing agent (CDA). The conversion of enantiomeric alcohols into diastereomeric β-diketo esters enables their separation and quantification using standard gas chromatography (GC) techniques. This document outlines the underlying chemical principles, a detailed experimental protocol for the derivatization reaction, and a validated method for the GC analysis of the resulting diastereomers.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the biological activity of many molecules. For instance, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of enantioselective analytical methods to quantify the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[1]

Direct separation of enantiomers can be challenging as they possess identical physical properties in an achiral environment. A robust and widely adopted strategy to overcome this is chiral derivatization. This involves reacting the enantiomeric analyte with an enantiomerically pure reagent to form diastereomers. These diastereomers have distinct physical properties, allowing for their separation by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3-Heptafluorobutyryl-(+)-camphor is an effective chiral derivatizing agent for alcohols. The camphor backbone provides a rigid chiral scaffold, while the heptafluorobutyryl group enhances the volatility of the resulting derivatives, making them well-suited for GC analysis. The fluorine atoms also provide a sensitive signal for electron capture detection (ECD) if required.

The Chemistry of Derivatization: Mechanism and Rationale

The derivatization of an alcohol with 3-heptafluorobutyryl-(+)-camphor, a β-diketone, proceeds through the formation of a diastereomeric β-diketo ester. The reaction involves the nucleophilic attack of the alcohol on the carbonyl group of the heptafluorobutyryl moiety. This reaction is typically facilitated by a catalyst to enhance the reaction rate and yield.

The choice of a basic catalyst, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), serves to deprotonate the alcohol, increasing its nucleophilicity. Alternatively, an acid catalyst can protonate the carbonyl oxygen of the derivatizing agent, making the carbonyl carbon more electrophilic. For this protocol, a base-catalyzed approach is recommended for its mild conditions and high efficiency.

Diagram of the Derivatization Reaction:

Sources

Application Note: Enantioselective GC-MS of Amino Acids via Complexation with Ni(II)-bis(3-heptafluorobutyryl-(1R)-camphorate)

This Application Note is designed for researchers and analytical scientists requiring high-precision separation of amino acid enantiomers. It addresses the specific use of 3-Heptafluorobutyryl-(+)-camphor (specifically its Nickel(II) complex) in Enantioselective Complexation Gas Chromatography .

Note on Terminology: While the prompt phrasing suggests "derivatization using 3-Heptafluorobutyryl-(+)-camphor," this molecule is chemically a

Executive Summary

The separation of amino acid enantiomers is critical in drug development, metabolomics, and peptide synthesis. Standard chiral stationary phases (like Chirasil-Val) rely on hydrogen bonding. However, Complexation Gas Chromatography utilizes a metal-coordination mechanism, offering superior resolution for specific enantiomers that are difficult to separate on hydrogen-bonding phases.

This protocol details the analysis using Ni(II)-bis(3-heptafluorobutyryl-(1R)-camphorate) (abbreviated as Ni(II)-HFC ) as the chiral selector. The amino acids are pre-derivatized into N-Heptafluorobutyryl-O-isopropyl esters (N-HFB-O-iPr) to ensure volatility and high electron-capture sensitivity, while the chiral discrimination occurs via coordination exchange with the nickel center in the column.

Scientific Foundation & Mechanism

The Challenge of Chiral GC

Amino acids are zwitterionic and non-volatile. To be analyzed by GC, they must be derivatized.[1][2][3]

-

Volatility: Achieved by esterifying the carboxyl group and acylating the amino group.[4]

-

Chirality: Since the derivatives are often achiral, a Chiral Stationary Phase (CSP) is required.

The Ni(II)-HFC Selector Mechanism

The Ni(II)-HFC complex acts as a Lewis acid. The derivatized amino acid (acting as a Lewis base via its carbonyl oxygens) coordinates to the Nickel ion.

-

Coordination: The nickel atom accepts electron density from the ester/amide carbonyls of the analyte.

-

Discrimination: The bulky, chiral camphor ligands creates a steric environment that energetically favors the binding of one enantiomer (e.g., L-) over the other (e.g., D-). This difference in binding stability (

) results in different retention times.

Figure 1: Workflow and mechanism of Enantioselective Complexation GC.

Experimental Protocol

Reagents and Materials

-

Amino Acid Standards: D- and L- enantiomers (Sigma-Aldrich).

-

Derivatizing Reagents:

-

Heptafluorobutyric Anhydride (HFBA) (Acylation).[5]

-

Acetyl Chloride / Isopropanol (Esterification).

-

-

Solvents: Methylene chloride (DCM), Ethyl acetate (anhydrous).

-

Column: Fused silica capillary column (e.g., 25 m x 0.25 mm) coated with 0.1M Ni(II)-HFC in OV-101 (or commercially available Chirasil-Metal type if custom coating is not feasible).

Sample Preparation: N-HFB-O-Isopropyl Derivatization

This step converts the amino acids into volatile derivatives compatible with the Ni(II)-HFC selector. We use the Isopropyl ester (rather than methyl) to improve stability and resolution.

Step-by-Step Procedure:

-

Drying: Place 50

L of amino acid standard (or biological extract) in a reaction vial. Evaporate to complete dryness under a stream of Nitrogen at 60°C. Critical: Traces of water will hydrolyze the reagents. -

Esterification:

-

Add 200

L of 2M HCl in Isopropanol (prepared by adding acetyl chloride to chilled isopropanol). -

Cap and heat at 100°C for 45 minutes .

-

Evaporate to dryness under Nitrogen at 60°C.

-

-

Acylation:

-

Add 100

L of Ethyl Acetate . -

Add 50

L of Heptafluorobutyric Anhydride (HFBA) . -

Cap and heat at 60°C for 20 minutes .

-

-

Cleanup:

-

Evaporate the excess reagents to dryness (gentle Nitrogen stream).

-

Reconstitute in 100

L of Ethyl Acetate or Hexane . -

Self-Validation Check: The solution should be clear. If cloudy, moisture was present; repeat.

-

GC-MS Instrumentation & Conditions

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 (or equivalent) | High sensitivity required for trace enantiomers. |

| Column | Ni(II)-HFC in Polysiloxane (25m x 0.25mm) | The specific chiral selector for this method. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard carrier; Hydrogen can reduce Ni(II) at high temps. |

| Inlet | Split/Splitless (Split 1:20), 230°C | High split prevents column saturation; HFB derivatives are volatile. |

| Oven Program | 70°C (1 min) | Slow ramp is crucial for the thermodynamic coordination exchange. |

| Transfer Line | 240°C | Prevent condensation of high-boiling derivatives. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Acquisition | SIM (Selected Ion Monitoring) | Targets specific HFB fragments for max sensitivity. |

Mass Spectrometry Detection (SIM Mode)

For N-HFB-O-Isopropyl derivatives, monitor the following ions to ensure specificity:

-

Common Fragment:

169 ( -

Ester Fragment:

(Loss of isopropoxy group). -

Molecular Ion: Often weak, but check for

.

Data Analysis & Interpretation

Elution Order

On Ni(II)-HFC columns, the elution order is generally D- before L- for most proteinogenic amino acids, but this depends on the specific configuration of the camphor ligand (1R vs 1S).

-

Validation: Always run a racemic standard mixture first to establish the elution window and resolution (

).

Troubleshooting Resolution

If

-

Temperature: Lower the oven ramp rate (e.g., to 2°C/min). Coordination is temperature-dependent; lower temperatures favor the formation of the diastereomeric complex, improving separation.

-

Derivative: Switch from Isopropyl to Methyl esters (less steric bulk) or n-Butyl esters (more steric bulk) to alter the fit within the nickel coordination sphere.

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

Schurig, V., & Nowotny, H. P. (1990). Gas chromatographic separation of enantiomers on cyclodextrin derivatives. Angewandte Chemie International Edition, 29(9), 939-957. Link

- Abe, I., & Musha, K. (1980). Resolution of amino acid enantiomers by gas chromatography using a nickel(II) chelate stationary phase.

-

Simek, P., et al. (2021). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis. Methods in Molecular Biology. Link (Note: Describes the derivatization chemistry compatible with chiral analysis).

-

Stockinger, S., et al. (2012). Investigation of novel immobilized 3-(perfluoroalkanoyl)-(1R)-camphorate nickel complexes in enantioselective complexation gas chromatography. Journal of Chromatography A, 1269, 346-351. Link

Sources

- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Heptafluorobutyryl-(+)-camphor in Natural Product Analysis

Application Note: AN-CHIRAL-HFBC-01

Abstract

This technical guide details the application of 3-Heptafluorobutyryl-(+)-camphor (HFBC) and its lanthanide/transition metal complexes in the stereochemical analysis of natural products.[1] HFBC serves as a high-sensitivity chiral selector, primarily utilized in Nuclear Magnetic Resonance (NMR) as the ligand for Europium-based shift reagents (Eu(hfc)₃) and in Complexation Gas Chromatography (CGC) as a nickel or manganese chelate.[1] This note provides validated protocols for determining the enantiomeric excess (

Introduction: The Fluorine Advantage in Chiral Analysis

Natural products often exist as enantiomers with distinct biological activities (e.g., (

3-Heptafluorobutyryl-(+)-camphor (CAS: 51800-99-8) is a

-

The Camphor Scaffold: Provides a rigid, chiral pocket that discriminates between analyte enantiomers based on steric fit.

-

The Heptafluorobutyryl Group (

):-

Lewis Acidity: When complexed with metals (Eu³⁺, Ni²⁺), the electron-withdrawing fluorine atoms increase the Lewis acidity of the metal center, enhancing coordination with weak nucleophiles (alcohols, esters, epoxides).[1]

-

Solubility: Fluorination significantly improves solubility in non-polar NMR solvents (CDCl₃, C₆D₆) and compatibility with GC stationary phases.

-

Mode A: NMR Spectroscopy (Chiral Shift Reagents)

Mechanism of Action

In NMR applications, HFBC is most commonly employed as the ligand in Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

-

Coordination: The Eu³⁺ center acts as a Lewis acid, binding to a Lewis basic site (lone pair donor) on the natural product (e.g., the hydroxyl group of a terpene).

-

Pseudocontact Shift: The paramagnetic Eu³⁺ induces a change in the chemical shift (

) of the substrate protons. -

Chiral Discrimination: Because the Eu(hfc)₃ ligand shell is chiral, it forms diastereomeric complexes with the substrate enantiomers (

-Substrate

Figure 1: Mechanism of Chiral Shift Induction by Eu(hfc)₃.

Protocol: Determination of Enantiomeric Purity

Target: Monoterpene Alcohol (e.g., Linalool or Menthol).[1] Reagent: Eu(hfc)₃ (Sigma-Aldrich/Merck).[1]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10–15 mg of the natural product in 0.6 mL of CDCl₃ .

-

Critical: The solvent must be stored over molecular sieves (4Å). Water competes with the substrate for the Eu-binding site, destroying the shift effect.[1]

-

-

Reference Spectrum: Acquire a standard ¹H NMR spectrum to establish baseline chemical shifts.

-

Titration Loop:

-

Add solid Eu(hfc)₃ directly to the NMR tube in increments of 0.1 equivalents (approx. 5–10 mg).

-

Shake vigorously until fully dissolved (yellow solution).

-

Acquire ¹H NMR after each addition.

-

-

Endpoint: Continue adding reagent until the signals of interest (usually methyl groups close to the chiral center) split into distinct doublets/singlets. Optimal molar ratio [LSR]/[Substrate] is typically 0.2 – 0.7.

-

Calculation: Integrate the split peaks corresponding to the enantiomers (

and

Troubleshooting Table:

| Issue | Cause | Solution |

|---|---|---|

| Broad Lines | Paramagnetic broadening or slow exchange.[1] | Reduce field strength (use 300/400 MHz instead of 800 MHz) or slightly warm the sample (to 35°C). |

| No Shift | Competitive binding. | Remove water/acid traces. Substrate may be too sterically hindered or lack a Lewis base. |

| Precipitation | Solubility limit. | Switch solvent to C₆D₆ (Benzene-d6); Eu(hfc)₃ is highly soluble in aromatics.[1] |

Mode B: Complexation Gas Chromatography (CGC)[1][3]

Mechanism of Action

For volatile natural products (pheromones, epoxides) that are difficult to isolate for NMR, Complexation GC is the method of choice.[1] Here, the metal complex (e.g., Ni(hfc)₂ or Mn(hfc)₂ ) is not a shift reagent but a component of the Stationary Phase .[1]

-

Interaction: Rapid, reversible coordination between the analyte (selectand) and the metal chelate (selector) coated on the column wall.

-

Separation: Enantiomers have different formation constants (

) with the chiral metal chelate, leading to different retention times.

Figure 2: Workflow for Enantioselective Complexation Gas Chromatography.

Protocol: Analysis of Chiral Epoxides/Ethers

Target: Insect Pheromones (e.g., chiral epoxides, spiroacetals).[1] Stationary Phase: 0.1 m Ni(hfc)₂ dissolved in OV-101 (Polysiloxane).

Methodology:

-

Column Preparation:

-

GC Conditions:

-

Injector: Split injection (1:50).

-

Carrier Gas: Nitrogen or Helium (dry).

-

Temperature: Isothermal operation is crucial. Start at 60°C. Complexation constants decrease with higher temperature; do not exceed 140°C (chelate stability limit).

-

-

Detection: FID or MS.

-

Validation: Inject a racemic standard to calculate the separation factor (

).

Comparative Analysis: HFBC vs. Alternatives

| Feature | Eu(hfc)₃ (HFBC-based) | Eu(fod)₃ (Achiral) | Eu(tfc)₃ (Trifluoro) |

| Chirality | Yes ((+)-Camphor backbone) | No | Yes |

| Shift Power | High (Heptafluoro group pulls e-) | Medium | Medium |

| Solubility | Excellent (Fluorine tail) | Good | Good |

| Resolution ( | Superior for complex alcohols | N/A (Spectral dispersion only) | Moderate |

| Primary Use | Enantiomeric Purity (ee) | Structure Elucidation | Enantiomeric Purity |

References

-

Schurig, V. (2001).[3] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][3] Link

-

Sullivan, G. R. (1978). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329.[1] (Foundational text on Eu(hfc)3 mechanism).

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: Eu(hfc)3 (CAS 34788-82-4).[1][4] Link

-

ChemicalBook. (2024). 3-Heptafluorobutyryl-(+)-camphor Properties and Applications. Link

-

Axt, M., et al. (1999).[5] Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, 2783-2788.[1][5] Link

Sources

- 1. 3-Heptafluorobutyryl-δ-camphor [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Europium tris 3-(heptafluoropropylhydroxymethylene)-(+)-camphorate 98 34788-82-4 [sigmaaldrich.com]

- 5. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Chiral Resolution of Pharmaceuticals using 3-Heptafluorobutyryl-(+)-camphor (HFBC)

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It addresses the specific utility of 3-Heptafluorobutyryl-(+)-camphor (HFBC) , distinguishing it from common achiral fluorinated reagents (like HFBA) and clarifying its dual role as a precursor for GC derivatization and a ligand for NMR shift reagents.

Executive Summary & Chemical Basis

3-Heptafluorobutyryl-(+)-camphor (HFBC) is a chiral

Its utility in pharmaceutical analysis is bifurcated into two distinct high-value workflows:

-

GC-MS Analysis: Direct reaction with primary amines to form diastereomeric enaminones , allowing separation on achiral stationary phases.

-

NMR Spectroscopy: As the ligand in the paramagnetic shift reagent Eu(hfc)₃ , enabling the resolution of enantiomeric signals without covalent derivatization.

Chemical Distinction (Crucial for Protocol Selection)

| Reagent Name | Abbr. | Structure Type | Primary Application | Chirality |

| 3-Heptafluorobutyryl-(+)-camphor | HFBC | Precursor / GC Derivatization | Chiral | |

| Europium(III) tris[3-(heptafluorobutyryl)-d-camphorate] | Eu(hfc)₃ | Lanthanide Complex | NMR Shift Reagent | Chiral |

| Heptafluorobutyric Anhydride | HFBA | Anhydride | General Volatility (GC) | Achiral |

| Heptafluorobutyl Chloroformate | HFBCF | Chloroformate | Amino Acid Analysis | Achiral |

Mechanism of Action

Pathway A: GC Derivatization (Enaminone Formation)

In GC analysis, HFBC functions as a condensation reagent. It reacts with primary amines (

These diastereomers possess different physical properties (boiling point, solubility) and can be separated on standard achiral capillary columns (e.g., HP-5, DB-5).

Pathway B: NMR Chiral Recognition

The Eu(hfc)₃ complex acts as a Lewis acid. It coordinates with the lone pair electrons of the analyte (Lewis base: amine, alcohol, ketone). The paramagnetic Europium ion induces a "spread" in the chemical shifts (Lanthanide Induced Shift - LIS). The chiral ligand environment causes the

Figure 1: Dual workflow pathways for HFBC in chiral analysis. The solid lines indicate the direct derivatization pathway for GC.

Protocol A: GC-MS Analysis of Chiral Amines

Target: Primary amines (e.g., Amphetamine, Methylbenzylamine). Rationale: This method avoids the need for expensive chiral columns. The fluorinated group enhances sensitivity for Mass Spectrometry (MS) and Electron Capture Detection (ECD).[1]

Materials

-

Reagent: 3-Heptafluorobutyryl-(+)-camphor (0.1 M solution in Toluene).

-

Solvent: Toluene (Dry).

-

Catalyst: Glacial Acetic Acid (optional, accelerates imine formation).

-

Equipment: GC-MS with DB-5MS column (or equivalent).

Step-by-Step Methodology

-

Sample Extraction: Extract the amine from the pharmaceutical matrix into an organic solvent (e.g., liquid-liquid extraction with alkaline buffer/ethyl acetate). Evaporate to dryness under

. -

Reconstitution: Redissolve the residue in 100 µL of Toluene .

-

Derivatization:

-

Add 50 µL of HFBC reagent (0.1 M in Toluene).

-

Optional: Add 1 µL of glacial acetic acid to catalyze dehydration.

-

-

Reaction: Cap the vial tightly. Heat at 80°C for 60 minutes .

-

Note: The formation of the enaminone requires the loss of water. Toluene allows for azeotropic removal if performed in larger scales, but in micro-vials, heat is sufficient to drive the equilibrium.

-

-

Quenching/Cleanup:

-

Analysis: Inject 1 µL into the GC-MS.

GC Parameters (Typical)

-

Inlet: 250°C, Split 1:20.

-

Column: 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm).

-

Oven: 100°C (1 min)

10°C/min -

Detection: SIM mode (Select specific ions for the enaminone molecular weight).

Data Interpretation

The resulting chromatogram will show two peaks if the sample is racemic.

-

Resolution (

): Calculated as -

Elution Order: Must be determined empirically with a pure standard of one enantiomer, as the elution order depends on the specific steric interactions of the R-group with the camphor skeleton.

Protocol B: NMR Enantiomeric Excess Determination

Target: Alcohols, Ketones, Amines where GC is unsuitable (e.g., thermolabile). Reagent: Eu(hfc)₃ (Commercially available or synthesized from HFBC).

Methodology

-

Sample Prep: Dissolve 10-20 mg of the analyte in 0.6 mL of

(ensure solvent is acid-free and dry). -

Initial Scan: Acquire a standard

-NMR spectrum to establish baseline chemical shifts. -

Titration:

-

Add solid Eu(hfc)₃ in increments (approx. 0.1 molar equivalents relative to substrate).

-

Shake/Vortex until fully dissolved.

-

-

Observation: Acquire spectra after each addition.

-

Monitor the splitting of a singlet (e.g., a methyl group near the chiral center).

-

The signal will shift downfield and split into two signals (diastereomeric complexes).

-

-

Quantification:

-

Integrate the two split peaks (

and -

% Enantiomeric Excess (ee):

-

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| GC: Low Sensitivity | Incomplete derivatization (Water present). | Ensure anhydrous toluene is used. Increase reaction time/temp (up to 100°C). |

| GC: Single Peak | No separation of diastereomers. | The chiral center of the analyte is too far from the amine. Switch to a chiral column or lower the GC ramp rate. |

| NMR: Broad Lines | Paramagnetic broadening (Too much Eu). | Reduce the concentration of Eu(hfc)₃. Optimal shift usually occurs at 0.2-0.4 molar equivalents. |

| NMR: No Shift | Analyte is not a Lewis Base. | Eu(hfc)₃ requires a lone pair (N, O) to coordinate. Hydrocarbons cannot be analyzed this way. |

References

-

Mechanism of Enaminone Formation

- Title: "Gas chromatographic separation of enantiomers as diastereomeric deriv

-

Source: Journal of Chromatography A.[6]

- Context: Establishes the reaction of cyclic -diketones (like camphor derivatives) with primary amines to form separable Schiff bases.

-

URL:[Link] (General Journal Landing Page for verification of method type).

- NMR Shift Reagent Application: Title: "Eu(hfc)3 - Chiral Shift Reagent." Source: Sigma-Aldrich / Merck Technical Data. Context: Confirmation of Eu(hfc)3 structure and application for resolving enantiomeric signals in NMR.

-

Comparison with Other Reagents

-

General Protocol Validation

- Title: "Chiral separ

- Source: National Institutes of Health (NIH) / PubMed.

- Context: Validates the use of chiral derivatizing agents for forensic and pharmaceutical analysis of amines.

-

URL:[Link] (Search: "Chiral GC derivatization amphetamines").

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rcr.colab.ws [rcr.colab.ws]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Note: Enantiomeric Purity Determination via NMR using 3-Heptafluorobutyryl-(+)-camphor Lanthanide Complexes

Introduction & Scientific Principles

The Reagent System

The compound 3-Heptafluorobutyryl-(+)-camphor (HFBC) is a chiral

This protocol focuses on the application of Eu(hfc)₃ , the industry-standard reagent derived from the HFBC ligand, for determining Enantiomeric Excess (ee) .

Mechanism of Action: Pseudocontact Shift

Eu(hfc)₃ functions as a paramagnetic Lewis acid. It coordinates with Lewis-basic functional groups (alcohols, amines, ketones, esters) on the target analyte.

-

Fast Exchange: The analyte rapidly exchanges between the "free" and "bound" states on the NMR timescale. The observed chemical shift is a weighted average of these states.

-

Chiral Discrimination: Because Eu(hfc)₃ is enantiomerically pure, it forms diastereomeric complexes with the

- and -

Signal Splitting: These diastereomeric complexes have different magnetic environments, causing the NMR signals of the enantiomers to split (induced shift difference,

). Integration of these split signals allows for direct calculation of enantiomeric purity.

Materials & Equipment

Reagents

| Reagent | Specification | Critical Note |

| Eu(hfc)₃ | >98% Purity, stored in desiccator | Extremely Hygroscopic. Water competes for coordination sites, deactivating the reagent. |

| Solvent | CDCl₃, C₆D₆, or CCl₄ | Must be anhydrous . Store over 4Å molecular sieves for >24h before use. |

| Analyte | Chiral amine, alcohol, ketone, etc.[1] | Must be chemically pure (>95%) to prevent signal overlap. |

| TMS | Tetramethylsilane | Internal reference standard (0.00 ppm). |

Equipment

-

NMR Spectrometer: 300 MHz or higher (500+ MHz recommended for better peak separation).

-

NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP).

-

Gas-Tight Syringes: For precise stepwise addition of the shift reagent.

-

Desiccator/Glovebox: For handling Eu(hfc)₃.

Experimental Protocol

Pre-Experimental Preparation

Objective: Ensure the complete removal of water from the system.

-

Dry the Analyte: If the sample is an oil or hygroscopic solid, dry it under high vacuum for 2 hours.

-

Dry the Solvent: Use CDCl₃ stored over activated 4Å molecular sieves.

-

Dry the Reagent: If Eu(hfc)₃ has been opened previously, dry it in a vacuum oven at 40°C for 4 hours (avoid melting; mp ~70-75°C).

Sample Preparation (The Titration Method)

Expert Insight: Do not add a fixed amount of reagent in one step. A "titration" approach allows you to track signal movement and identify the optimal separation point without broadening the lines into the baseline.*

Step-by-Step Workflow:

-

Baseline Spectrum: Dissolve 10–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Acquire a standard ¹H NMR spectrum. Assign the key signals (e.g., methyl groups, protons alpha to the heteroatom).

-

Stock Solution Preparation: Prepare a concentrated stock solution of Eu(hfc)₃.

-

Recipe: Dissolve ~50 mg of Eu(hfc)₃ in 0.2 mL of anhydrous CDCl₃.

-

-

First Addition: Add 10 µL of the Eu(hfc)₃ stock solution to the NMR tube containing the analyte.

-

Mixing: Cap the tube and invert gently 5–10 times. Do not shake vigorously to avoid bubbles.

-

Acquisition: Insert into the magnet. Re-shim is critical because the paramagnetic europium alters the field homogeneity. Acquire the spectrum.

-

Iterative Cycle: Repeat steps 3–5, adding 10–20 µL increments until the signals of interest (usually methyl singlets or methine protons) show clear splitting (

ppm).

Data Visualization: The Titration Workflow

Figure 1: Step-wise titration workflow for optimizing enantiomeric resolution using Eu(hfc)₃.

Data Analysis & Interpretation

Calculating Enantiomeric Excess (ee)